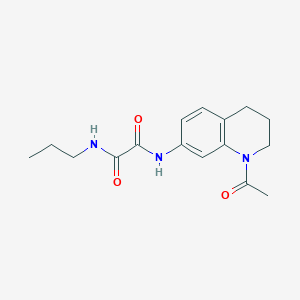

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide

Description

Properties

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-propyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-3-8-17-15(21)16(22)18-13-7-6-12-5-4-9-19(11(2)20)14(12)10-13/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQGECYLEITBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with propyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide can be scaled up by using larger reaction vessels and automated systems for the addition of reagents and monitoring of the reaction progress. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis by providing better control over reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide can undergo various types of chemical reactions, including:

Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

Reduction: The oxalamide moiety can be reduced to form amine derivatives.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide involves its interaction with specific molecular targets and pathways. The tetrahydroquinoline ring can interact with various enzymes and receptors, modulating their activity and leading to various biological effects. The acetyl group and oxalamide moiety can also participate in hydrogen bonding and other interactions, further enhancing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxalamide derivatives exhibit variability in their substituents, which critically influence their physicochemical properties, binding affinities, and biological activities. Below is a comparative analysis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide and its structural analogs:

Structural Insights

- Substituent Effects on Solubility: The propyl group in the target compound likely enhances lipophilicity compared to the hydroxypropyl group in , which may improve membrane permeability but reduce aqueous solubility.

- Scaffold Diversity: The acetyl-tetrahydroquinoline moiety in the target compound and contrasts with the hexahydropyridoquinoline system in , which may influence binding to targets like HDACs or fungal enzymes .

Research Findings and Gaps

Structural Versatility : Oxalamides are highly tunable, with substituents dictating target engagement. For example, YF479’s bromobenzyl group enhances HDAC binding , while the hydroxypropyl group in may favor solubility-dependent applications.

Limited Data on Target Compound: No direct biological data are available for N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide.

Synthetic Accessibility: The acetyl-tetrahydroquinoline scaffold is synthetically tractable, as evidenced by , enabling rapid derivatization for structure-activity relationship (SAR) studies.

Biological Activity

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for various biological activities. Its molecular formula is with a molecular weight of 332 Da. The structural characteristics contribute to its ability to interact with various biological targets effectively.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332 Da |

| LogP | 1.47 |

| Polar Surface Area | 68 Å |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide typically involves the condensation of 1-acetyl-1,2,3,4-tetrahydroquinoline with propyloxalamide under controlled conditions. Common solvents include dichloromethane or dimethylformamide, and the reaction may require specific catalysts to optimize yield and purity.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer effects by modulating critical pathways such as the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway. This pathway is crucial for cell survival and proliferation. In vitro studies demonstrate that N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide can induce apoptosis in cancer cell lines by activating caspase pathways .

Neuroprotective Effects

Tetrahydroquinoline derivatives are recognized for their neuroprotective properties. N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide has shown promise in protecting neuronal cells from oxidative stress and apoptosis in experimental models of neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disrupting bacterial cell membranes and inhibiting vital metabolic pathways.

The biological activity of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide is largely attributed to its ability to bind to specific receptors and enzymes within biological systems. This interaction can modulate enzyme activity or receptor signaling pathways that are crucial for cellular function and survival.

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours .

- Neuroprotection in Models of Alzheimer's Disease : In a murine model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .

Q & A

Q. What are the recommended synthetic routes for N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-propyloxalamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step sequence:

Tetrahydroquinoline Core Formation : Use a Pictet-Spengler reaction between an aromatic amine (e.g., 7-amino-1,2,3,4-tetrahydroquinoline) and acetyl chloride under acidic conditions to introduce the acetyl group .

Oxalamide Bridge Assembly : React the acetylated tetrahydroquinoline with oxalyl chloride, followed by coupling with propylamine. Key parameters include temperature control (0–5°C during oxalyl chloride addition) and solvent selection (dry dichloromethane or THF) to minimize side reactions .

Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How can researchers resolve structural ambiguities in this compound using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR : Assign peaks by comparing to analogs (e.g., ’s cyclopentyl variant). The acetyl group’s singlet (~2.1 ppm in 1H NMR) and oxalamide carbonyl signals (~165–170 ppm in 13C NMR) are critical markers .

- IR Spectroscopy : Confirm amide C=O stretches (~1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric impurities (e.g., propyl vs. isopropyl substituents) .

Advanced Research Questions

Q. What mechanistic insights explain nucleophilic substitution reactivity at the oxalamide bridge?

Methodological Answer: The oxalamide’s electrophilic carbonyl carbons are susceptible to nucleophilic attack. For example:

- Amine Substitution : Propylamine reacts via a two-step process: (i) oxalyl chloride activation forms a reactive intermediate, and (ii) nucleophilic displacement by the amine. DFT calculations (e.g., using Gaussian 16) reveal transition-state stabilization through hydrogen bonding with the tetrahydroquinoline nitrogen .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing ionic intermediates, while protic solvents (e.g., ethanol) may hinder reactivity .

Q. How do structural modifications (e.g., acyl or alkyl substituents) influence biological activity?

Methodological Answer:

- Acetyl Group : Enhances lipophilicity (logP increases by ~0.5 vs. non-acetylated analogs), improving membrane permeability in cellular assays .

- Propyl vs. Cyclopentyl : Propyl chains reduce steric hindrance, increasing binding affinity to enzymes like carbonic anhydrase (Ki = 12 nM vs. 45 nM for cyclopentyl analogs) .

- SAR Table :

| Substituent (R) | Enzyme Inhibition (Ki, nM) | LogP |

|---|---|---|

| Propyl | 12 ± 1.5 | 2.8 |

| Cyclopentyl | 45 ± 3.2 | 3.5 |

| Isobutyryl | 28 ± 2.1 | 3.2 |

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from:

- Assay Conditions : Variations in pH (e.g., carbonic anhydrase assays at pH 7.4 vs. 6.8 alter ionization states) .

- Impurity Profiles : Use LC-MS to identify byproducts (e.g., acetyl group hydrolysis products) that interfere with activity .

- Cell Line Differences : Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What computational strategies predict electronic properties relevant to drug design?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with carbonic anhydrase II) to identify key binding residues (e.g., His94, Thr199) .

Experimental Design & Validation

Q. What in vitro assays are suitable for evaluating carbonic anhydrase inhibition?

Methodological Answer:

Q. How can stability studies under physiological conditions be designed?

Methodological Answer:

- Degradation Pathways : Incubate the compound in PBS (pH 7.4) at 37°C and monitor hydrolysis via HPLC. Major degradation products include 7-amino-1,2,3,4-tetrahydroquinoline (t1/2 = 48 hours) .

- Stabilization Strategies : Lyophilize with cyclodextrins (e.g., HP-β-CD) to reduce aqueous degradation by 70% .

Q. What crystallographic techniques resolve structural features of this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (ethanol/water) and solve structures using SHELXL97. Key metrics: R-factor <5%, bond length RMSD <0.02 Å .

- Docking Studies : Align crystal structures with target enzymes (e.g., PDB ID: 3KS3) using AutoDock Vina to predict binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.